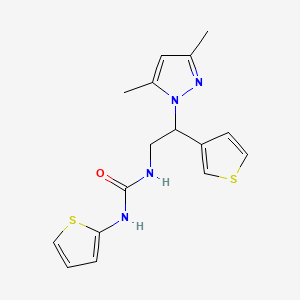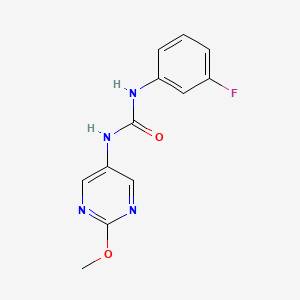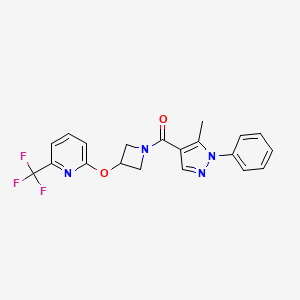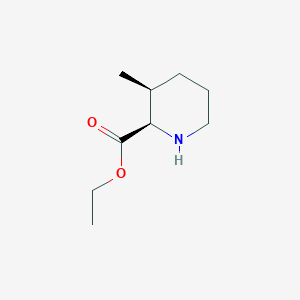
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C16H18N4OS2 and its molecular weight is 346.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Formation
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea is involved in the synthesis of various novel pyridine and naphthyridine derivatives. These compounds are synthesized through reactions involving malononitrile, hydrazines, and urea derivatives, leading to the formation of pyrazolo[3,4-H][1,6]naphthyridine and pyrimido[4,5-H][1,6]naphthyridine derivatives (Abdelrazek et al., 2010).
Rheological and Morphological Properties
This compound plays a role in the formation of hydrogels, where it demonstrates interesting rheological and morphological characteristics. The morphology and rheology of these gels are dependent on the identity of the anion, indicating potential for tuning the gels' physical properties (Lloyd & Steed, 2011).
Catalysis and Reaction Facilitation
The compound is used in facilitating chemical reactions such as the synthesis of highly functionalized pyrano[2,3-c]pyrazole-4,4′-diacetate and 6-oxo-pyrano[2,3-c]pyrazole derivatives. Urea acts as a catalyst in these transformations, enabling multiple reaction steps like Knoevenagel condensation and Michael addition (Li et al., 2017).
Drug Synthesis and Anti-Tumor Properties
The compound has been used in the synthesis of new heterocyclic compounds with potential anti-tumor properties. These include the formation of sulfonamido moieties, pyrazole, and oxazole derivatives, which have been tested for their antibacterial and anti-tumor activities (Azab et al., 2013).
Gelation Properties
This compound contributes to the gelation properties of certain chemical compounds. The addition of urea to certain cyclic nucleotide inhibitors leads to the formation of thixotropic, heat-reversible gels, showing potential in various chemical and biological applications (Kirschbaum & Wadke, 1976).
Eigenschaften
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS2/c1-11-8-12(2)20(19-11)14(13-5-7-22-10-13)9-17-16(21)18-15-4-3-6-23-15/h3-8,10,14H,9H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFRILOKIJDBLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)NC2=CC=CS2)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2964073.png)


![N-{[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2964077.png)
![3-(4-Ethoxyphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2964080.png)


![methyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2964086.png)

![3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2964089.png)
![1,3-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2964090.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2964091.png)

![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2964096.png)
